molecular formula C10H14ClNO B7978014 [(3-Chloro-2-methoxyphenyl)methyl](ethyl)amine

[(3-Chloro-2-methoxyphenyl)methyl](ethyl)amine

Cat. No.: B7978014
M. Wt: 199.68 g/mol
InChI Key: UDJHEERCUMPHFS-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxyphenyl)methylamine is an organic compound with the molecular formula C10H14ClNO It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the 3-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxyphenyl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-chloro-2-methoxybenzaldehyde is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of (3-Chloro-2-methoxyphenyl)methylamine.

Industrial Production Methods

Industrial production methods for (3-Chloro-2-methoxyphenyl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methoxyphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(3-Chloro-2-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-methoxyphenyl)methylamine: Similar structure but with a methyl group instead of an ethyl group.

    (3-Chloro-2-methoxyphenyl)methylamine: Similar structure but with a propyl group instead of an ethyl group.

    (3-Chloro-2-methoxyphenyl)methylamine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

(3-Chloro-2-methoxyphenyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and methoxy groups on the benzyl ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3-chloro-2-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-12-7-8-5-4-6-9(11)10(8)13-2/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJHEERCUMPHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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